molecular formula C15H17NO4 B7580116 2-[4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)morpholin-2-yl]acetic acid

2-[4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)morpholin-2-yl]acetic acid

Cat. No. B7580116
M. Wt: 275.30 g/mol
InChI Key: NCSRUHONKYKPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)morpholin-2-yl]acetic acid, also known as BTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA is a synthetic compound that belongs to the class of bicyclic compounds and has a molecular formula of C16H19NO4.

Mechanism of Action

The mechanism of action of 2-[4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)morpholin-2-yl]acetic acid is not well understood, but it is believed to inhibit the activity of enzymes involved in the biosynthesis of important cellular components, such as proteins and nucleic acids. This compound has also been found to interact with cellular membranes, leading to changes in their structure and function.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects, including inhibition of bacterial growth, induction of apoptosis in cancer cells, and inhibition of viral replication. This compound has also been found to have anti-inflammatory properties and has been suggested as a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)morpholin-2-yl]acetic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, this compound is relatively expensive and may not be readily available in some laboratories. Additionally, the mechanism of action of this compound is not well understood, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-[4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)morpholin-2-yl]acetic acid. One area of interest is the development of this compound-based antimicrobial agents, which could be used to combat antibiotic-resistant bacteria. Another area of interest is the development of this compound-based anticancer agents, which could be used to treat various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

2-[4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)morpholin-2-yl]acetic acid can be synthesized through several methods, including the reaction of morpholine with bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride in the presence of a base. Another method involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid with morpholine in the presence of a coupling agent.

Scientific Research Applications

2-[4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)morpholin-2-yl]acetic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, this compound has been found to possess antimicrobial, anticancer, and antiviral properties. In material science, this compound has been used as a building block for the synthesis of various polymers and dendrimers. In organic chemistry, this compound has been used as a ligand for the synthesis of metal complexes.

properties

IUPAC Name

2-[4-(bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)morpholin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-14(18)8-11-9-16(5-6-20-11)15(19)13-7-10-3-1-2-4-12(10)13/h1-4,11,13H,5-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSRUHONKYKPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2CC3=CC=CC=C23)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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